4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves the reaction of maleic anhydride with furan in the presence of a solvent like toluene. The mixture is heated to around 80°C and stirred for 24 hours . This reaction forms the core tricyclic structure, which can then be further modified to introduce the methoxyphenyl and azatricyclo groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Neuroprotection: This compound has shown potential in protecting neuronal cells from excitotoxicity by modulating NMDA receptors and voltage-gated calcium channels.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in the treatment of neurodegenerative diseases.
Biological Studies: It is used in studies involving neuroblastoma cells to investigate its cytotoxicity and neuroprotective effects.
Mechanism of Action
The compound exerts its effects primarily through modulation of NMDA receptors and voltage-gated calcium channels. By binding to these molecular targets, it can inhibit calcium influx, thereby protecting neuronal cells from excitotoxic damage . Molecular docking studies have shown that it binds in a manner similar to known NMDA receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
Tricycloundecene Derivatives: These compounds also modulate NMDA receptors and voltage-gated calcium channels.
Uniqueness
What sets this compound apart is its specific tricyclic structure, which provides a unique binding affinity and selectivity for its molecular targets. This makes it a promising candidate for further research and development in neuroprotective therapies .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-9-4-2-8(3-5-9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSVXPZEWYGSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292537 | |
Record name | 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43069-77-8 | |
Record name | NSC83542 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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